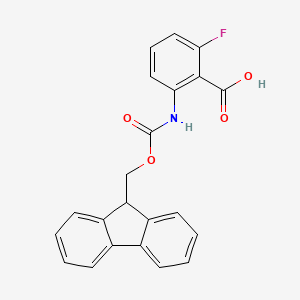

Fmoc-2-amino-6-fluorobenzoic acid

Descripción general

Descripción

Fmoc-2-amino-6-fluorobenzoic acid is a compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The molecular formula of this compound is C22H16FNO4, and it has a molecular weight of 377.38 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Large-scale synthesis of Fmoc-2-amino-6-fluorobenzoic acid can be achieved through asymmetric alkylation of chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I . This method allows for the production of large quantities of the compound with high purity and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-2-amino-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-2-amino-6-fluorobenzoic acid serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus of amino acids during peptide assembly, allowing for selective coupling reactions without interference from free amines.

Biochemical Research

In biochemical studies, this compound is instrumental in investigating protein-protein interactions and developing peptide-based drugs . Its fluorinated structure can enhance the bioactivity and stability of peptides.

Case Study: Peptide-Based Drug Development

Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, the introduction of fluorine can increase lipophilicity, enhancing bioavailability in drug formulations .

Medicinal Chemistry

This compound is utilized in the synthesis of therapeutic peptides and peptidomimetics. Its role in creating bioactive compounds has implications for treating various diseases, including neuroleptic disorders.

Case Study: Synthesis of Neuroleptic Compounds

The compound has been employed in synthesizing novel benzamides with potent neuroleptic activity. One notable synthesis involved the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride, yielding significant products .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings for producing agrochemicals and pharmaceuticals. Its incorporation into various chemical processes can lead to the development of effective biochemicals.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

- Oxidation : It can be oxidized to form derivatives that may have different biological activities.

- Reduction : Reducing agents can modify its functional groups for specific applications.

- Substitution Reactions : The Fmoc group can be substituted with other protecting groups or functional groups.

Chemical Reactions Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxidized derivatives | KMnO4, H2O2 |

| Reduction | Modifies functional groups | LiAlH4, NaBH4 |

| Substitution | Replaces Fmoc with other groups | NaN3, Fmoc-Cl |

Mecanismo De Acción

The mechanism of action of Fmoc-2-amino-6-fluorobenzoic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine through nucleophilic substitution, forming a stable carbamate linkage . During peptide synthesis, the Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids . This process ensures the proper assembly of peptides with high efficiency and purity.

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-2-amino-6-chlorobenzoic acid

- Fmoc-2-amino-6-bromobenzoic acid

- Fmoc-2-amino-6-iodobenzoic acid

Uniqueness

Fmoc-2-amino-6-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. The fluorine atom can enhance the compound’s resistance to metabolic degradation and improve its binding affinity in biological systems . This makes this compound a valuable tool in peptide synthesis and drug development.

Actividad Biológica

Fmoc-2-amino-6-fluorobenzoic acid (Fmoc-FBA) is a fluorinated derivative of amino benzoic acid, which has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and as a building block in the development of bioactive molecules.

Chemical Structure and Properties

Fmoc-FBA features a fluorine atom at the 6-position of the benzoic acid ring, which can influence its biological activity through enhanced lipophilicity and altered interaction with biological targets. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, facilitating its incorporation into peptides.

Antimicrobial Activity

Research has indicated that compounds with fluorinated aromatic systems, such as Fmoc-FBA, exhibit varying degrees of antimicrobial activity. A study highlighted that fluorobenzoic acid derivatives demonstrated significant inhibition against several bacterial strains, suggesting that Fmoc-FBA may possess similar properties due to its structural analogies with these derivatives .

Anticancer Properties

Fluorinated compounds are often explored for their anticancer potential. In vitro studies have shown that Fmoc-FBA can inhibit the proliferation of certain cancer cell lines, such as MCF-7 (breast cancer) and HT1080 (fibrosarcoma). The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT1080 | 20 | Cell cycle arrest |

Neuropharmacological Effects

The interaction of Fmoc-FBA with neuroreceptors has been investigated, particularly concerning its effects on sodium channels. It has been suggested that this compound may modulate protein-protein interactions relevant to neuropsychiatric disorders, potentially serving as a lead compound for drug development targeting conditions like schizophrenia and depression .

Case Studies

- Inhibition of Sodium Channels : A study investigated the ability of Fmoc-FBA to inhibit the assembly of the FGF14:Na v1.6 complex, which is crucial for neuronal excitability. The results indicated that modifications to the structure could enhance binding affinity and selectivity towards this target, opening avenues for neurotherapeutic applications .

- Selective Binding to Integrins : Another study evaluated peptides modified with fluorobenzoic acid, including Fmoc-FBA, for their binding affinity to integrins involved in tumor progression. The findings revealed a promising selectivity profile, indicating potential uses in targeted cancer therapies .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBURYAYFVBBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.